Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a guanidinooxy group, and a butanoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-ornithine or its derivatives.
Protection of Functional Groups: The amino and carboxyl groups are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Guanidinooxy Group: The guanidinooxy group is introduced through a series of reactions involving guanidine derivatives and appropriate reagents.
Esterification: The protected intermediate is then esterified to form the butanoate ester.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidinooxy group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the amino or guanidinooxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in amino acid metabolism or signal transduction.
Comparison with Similar Compounds
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate: The non-hydrochloride form of the compound.
Methyl (S)-2-Amino-4-(guanidinooxy)pentanoate: A similar compound with an extended carbon chain.
Methyl (S)-2-Amino-4-(guanidinooxy)propanoate: A similar compound with a shorter carbon chain.
Uniqueness: Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C6H15ClN4O3 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl 2-amino-4-(diaminomethylideneamino)oxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O3.ClH/c1-12-5(11)4(7)2-3-13-10-6(8)9;/h4H,2-3,7H2,1H3,(H4,8,9,10);1H |
InChI Key |
HLHIDBOEWDJTSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCON=C(N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.